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Application Notes and Protocols for SR19881, a REV-ERB Agonist

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Compound of Interest		
Compound Name:	SR19881	
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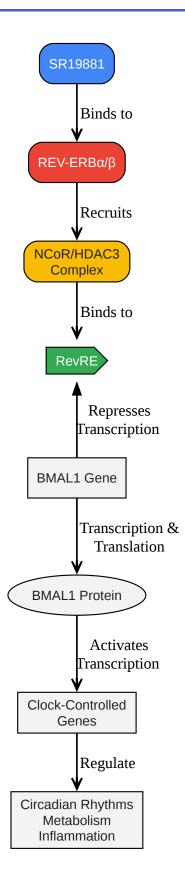
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of **SR19881**, a synthetic REV-ERB agonist, in various in vitro assays. The provided concentration ranges are based on published data for similar REV-ERB agonists, such as SR9009 and STL1267. It is highly recommended that researchers perform a dose-response study to determine the optimal concentration of **SR19881** for their specific cell type and experimental conditions.

Mechanism of Action: REV-ERB Signaling Pathway

SR19881 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are key components of the circadian clock and act as transcriptional repressors. Upon binding of an agonist like **SR19881**, REV-ERB recruits the Nuclear Receptor Corepressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3). This complex then binds to REV-ERB response elements (RevREs) in the promoter regions of target genes, leading to chromatin condensation and transcriptional repression. A primary target of REV-ERB is the BMAL1 gene, a core activator of the circadian clock. By repressing BMAL1, **SR19881** can modulate the expression of numerous clock-controlled genes involved in the regulation of circadian rhythms, metabolism, and inflammation.





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Caption: REV-ERB Signaling Pathway Activation by SR19881.



Recommended Concentrations for In Vitro Assays

The following table summarizes recommended starting concentrations for **SR19881** in various cell-based assays, extrapolated from studies using similar REV-ERB agonists.

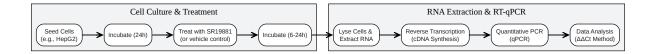
Assay Type	Cell Line	Recommended Concentration Range	Notes
Gene Expression	HepG2 (Human Hepatoma)	5 - 20 μΜ	Effective for assessing the repression of REV-ERB target genes like BMAL1.[1]
C2C12 (Mouse Myoblasts)	5 - 20 μΜ	Useful for studying the effects on metabolic gene expression.[1]	
Anti-Inflammatory	RAW 264.7 (Mouse Macrophages)	1 - 10 μΜ	Recommended for investigating the suppression of proinflammatory gene expression.
Metabolic Assays	Differentiated C2C12 Myotubes	5 - 20 μΜ	Suitable for analyzing effects on glucose uptake and fatty acid oxidation.
Circadian Rhythm	U2OS or NIH3T3 with Bmal1-luc reporter	1 - 10 μΜ	Effective for monitoring the resetting or periodaltering effects on the cellular clock.

Experimental Protocols Gene Expression Analysis of REV-ERB Target Genes



This protocol describes how to assess the effect of **SR19881** on the expression of REV-ERB target genes, such as BMAL1, in cell culture.

Workflow:



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Caption: Workflow for Gene Expression Analysis.

Materials:

- SR19881 (dissolved in DMSO)
- Appropriate cell line (e.g., HepG2, C2C12)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- RNA extraction kit
- Reverse transcription kit
- qPCR master mix and primers for target genes (e.g., BMAL1, NR1D1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

- Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
- Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

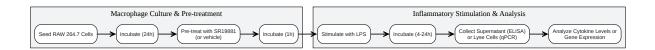


- Treatment: Prepare serial dilutions of SR19881 in complete culture medium. Aspirate the old medium from the cells and replace it with the medium containing SR19881 or a vehicle control (DMSO). The final DMSO concentration should be less than 0.1%.
- Incubation: Incubate the treated cells for a desired time period (e.g., 6, 12, or 24 hours).
- RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR: Perform quantitative PCR using a qPCR master mix and primers for your genes of interest.
- Data Analysis: Analyze the qPCR data using the comparative Ct ($\Delta\Delta$ Ct) method to determine the relative fold change in gene expression.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol outlines a method to evaluate the anti-inflammatory effects of **SR19881** in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:



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Caption: Workflow for In Vitro Anti-Inflammatory Assay.

Materials:

SR19881 (dissolved in DMSO)



- RAW 264.7 macrophage cell line
- Complete DMEM medium
- Lipopolysaccharide (LPS)
- Reagents for analysis (ELISA kit for TNF- α , IL-6; or RNA extraction and qPCR reagents)

Procedure:

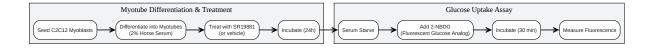
- Cell Seeding: Seed RAW 264.7 cells in a 24-well plate.
- Incubation: Allow cells to adhere and grow for 24 hours.
- Pre-treatment: Treat the cells with various concentrations of SR19881 or vehicle control for 1 hour.
- LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
- Incubation: Incubate the cells for an appropriate time (4-6 hours for gene expression analysis, 18-24 hours for cytokine secretion analysis).
- Analysis:
 - Cytokine Secretion: Collect the cell culture supernatant and measure the levels of proinflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.
 - Gene Expression: Lyse the cells and analyze the expression of pro-inflammatory genes
 (e.g., Tnf, Il6, Nos2) by qPCR as described in the previous protocol.

Metabolic Assay in Differentiated Myotubes

This protocol provides a method to assess the impact of **SR19881** on glucose uptake in differentiated C2C12 myotubes.

Workflow:





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Caption: Workflow for Glucose Uptake Assay in Myotubes.

Materials:

- SR19881 (dissolved in DMSO)
- C2C12 myoblast cell line
- Growth medium (DMEM with 10% FBS)
- Differentiation medium (DMEM with 2% horse serum)
- 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
- Krebs-Ringer-HEPES (KRH) buffer

Procedure:

- Differentiation: Seed C2C12 myoblasts and grow to confluency. Induce differentiation by switching to differentiation medium. Allow myotubes to form over 4-6 days.
- Treatment: Treat the differentiated myotubes with **SR19881** or vehicle control for 24 hours.
- Serum Starvation: Wash the cells with PBS and incubate in serum-free DMEM for 3 hours.
- Glucose Uptake: Wash the cells with KRH buffer and then incubate with KRH buffer containing 100 μM 2-NBDG for 30 minutes at 37°C.
- Fluorescence Measurement: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG. Lyse the cells and measure the fluorescence of the cell lysate using a



fluorescence plate reader (excitation/emission ~485/535 nm).

These protocols provide a starting point for investigating the effects of **SR19881** in various in vitro models. Optimization of cell densities, treatment times, and reagent concentrations may be necessary for specific experimental goals.

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References

- 1. researchgate.net [researchgate.net]
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